5-(Ethoxymethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)nicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is commonly referred to as EMA. It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Ethoxymethyl)nicotinic acid is 1S/C9H11NO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5H,2,6H2,1H3,(H,11,12) . This indicates the presence of an ethoxymethyl group attached to a nicotinic acid molecule.Physical And Chemical Properties Analysis
5-(Ethoxymethyl)nicotinic acid is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Pharmaceutical Applications
Nicotinic acid derivatives, including 5-(Ethoxymethyl)nicotinic acid, have shown high efficacy in treating many diseases . They have been used for many years as co-agents to reduce high levels of fats in the blood . Some derivatives have proven effective against diseases such as pneumonia and kidney diseases .
Treatment of Alzheimer’s Disease
Some nicotinic acid derivatives have proven effective against Alzheimer’s disease . This opens up a new avenue for the use of 5-(Ethoxymethyl)nicotinic acid in the treatment of neurodegenerative diseases.
Anti-inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, and they proved their anti-inflammatory and analgesic efficacy . This suggests that 5-(Ethoxymethyl)nicotinic acid could potentially be used within this class of drugs.
Cardiovascular Disease Prevention
Nicotinic acid has a greater ability to raise the concentration of high-density lipoprotein and to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease . This suggests potential applications of 5-(Ethoxymethyl)nicotinic acid in cardiovascular disease prevention.
Synthesis of Hierarchical Meso-/Microporous Lamellar MFI–Sn/Al Zeolite
5-(Ethoxymethyl)nicotinic acid has been used in the synthesis of a hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite . This zeolite contains both Lewis acidic Sn- and Al-sites and a Brønsted acidic Al–O(H)–Si site .
Conversion of Glucose into 5-(Ethoxymethyl)furfural (EMF)
The hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite, synthesized using 5-(Ethoxymethyl)nicotinic acid, has been used for the conversion of glucose into 5-(Ethoxymethyl)furfural (EMF) . This process involves a three-step reaction cascade for EMF synthesis from glucose in ethanol solvent .
Safety and Hazards
Future Directions
Biomass-derived 5-ethoxymethylfurfural (EMF), a compound related to 5-(Ethoxymethyl)nicotinic acid, holds great promise to meet the growing demands for transportation fuels and fuel additives . The production of EMF from different feedstocks, such as platform chemicals, biomass sugars, and lignocellulosic biomass, is being explored . The future studies of such compounds may focus on high-efficiency, green, and economical production .
Mechanism of Action
Target of Action
The primary target of 5-(Ethoxymethyl)nicotinic acid, similar to nicotine, is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by 5-(Ethoxymethyl)nicotinic acid are similar to those affected by nicotine. Nicotine’s pyridine ring is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
Nicotine is known to have a half-life of approximately 2 hours in the human body . It is metabolized in the liver, and its metabolites are excreted in the urine . The bioavailability of nicotine from smoking is approximately 40% .
Result of Action
The molecular and cellular effects of 5-(Ethoxymethyl)nicotinic acid’s action are likely to be similar to those of nicotine, given their structural similarities. Nicotine is known to stimulate the release of neurotransmitters such as dopamine, which plays a key role in the reward and pleasure centers of the brain .
properties
IUPAC Name |
5-(ethoxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5H,2,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWFTSOLDRMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.